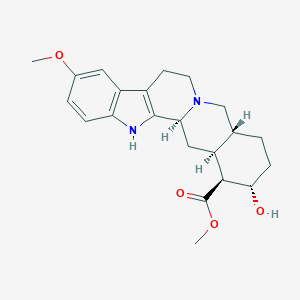
Excelsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Excelsinine is a natural alkaloid that is extracted from the plant Rauvolfia tetraphylla. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of excelsinine is not fully understood, but it has been suggested to act on various targets in the body. One of the proposed mechanisms of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Excelsinine has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Excelsinine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, excelsinine has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
Excelsinine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been shown to possess a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using excelsinine in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
Excelsinine has shown promising results in preclinical studies, and future research should focus on its clinical applications. One of the potential applications of excelsinine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine could be developed into a new class of antibiotics to combat antibiotic-resistant bacteria. Further research is also needed to fully understand the mechanism of action of excelsinine and its potential side effects.
Conclusion
Excelsinine is a natural alkaloid with a wide range of biological activities. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. The synthesis method of excelsinine includes extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. Its mechanism of action is not fully understood, but it has been suggested to act on various targets in the body. Excelsinine has several advantages for lab experiments, but its low solubility in water is a limitation. Future research should focus on its clinical applications, mechanism of action, and potential side effects.
Synthesis Methods
Excelsinine can be synthesized through various methods, including extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. The extraction method involves the isolation of excelsinine from the plant using solvents such as methanol, ethanol, and chloroform. Chemical synthesis involves the use of chemical reactions to produce excelsinine from simpler compounds. Semi-synthesis, on the other hand, involves the modification of natural compounds to produce excelsinine.
Scientific Research Applications
Excelsinine has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
15218-17-4 |
|---|---|
Product Name |
Excelsinine |
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
InChI Key |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



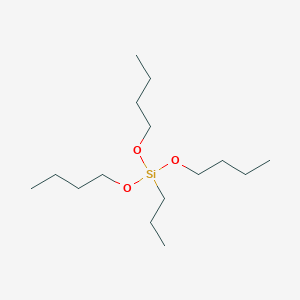
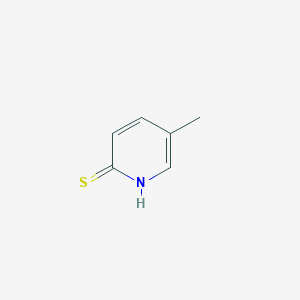
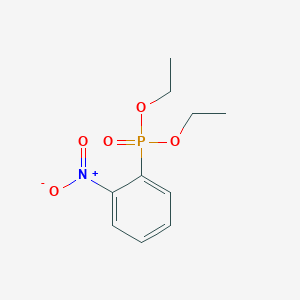
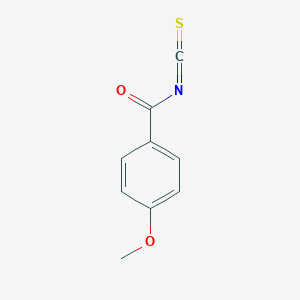
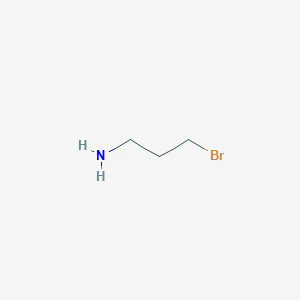

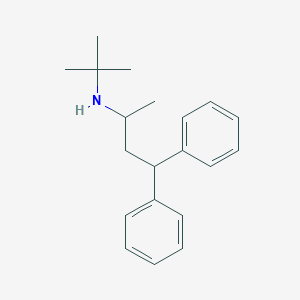
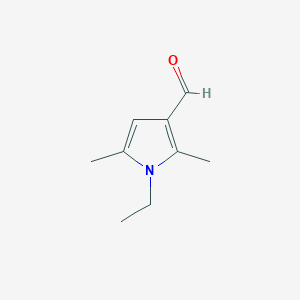

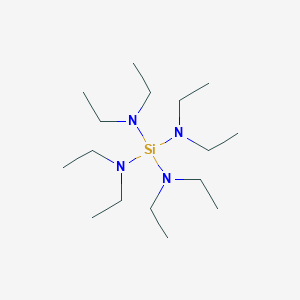
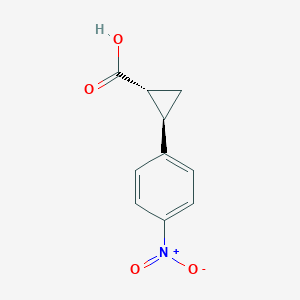
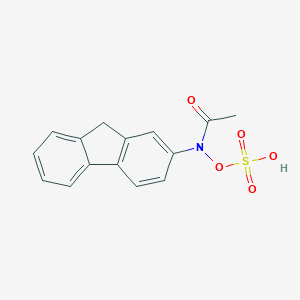
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
